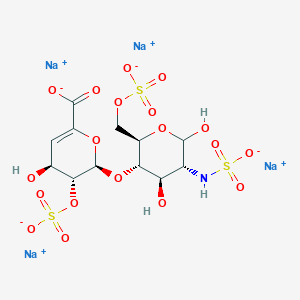Heparin disaccharide I-S sodium salt
CAS No.: 136098-10-7
Cat. No.: VC4616448
Molecular Formula: C12H15NNa4O19S3
Molecular Weight: 665.38
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 136098-10-7 |
|---|---|
| Molecular Formula | C12H15NNa4O19S3 |
| Molecular Weight | 665.38 |
| IUPAC Name | tetrasodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-4,6-dihydroxy-5-(sulfonatoamino)-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate |
| Standard InChI | InChI=1S/C12H19NO19S3.4Na/c14-3-1-4(10(16)17)30-12(8(3)32-35(25,26)27)31-9-5(2-28-34(22,23)24)29-11(18)6(7(9)15)13-33(19,20)21;;;;/h1,3,5-9,11-15,18H,2H2,(H,16,17)(H,19,20,21)(H,22,23,24)(H,25,26,27);;;;/q;4*+1/p-4/t3-,5+,6+,7+,8+,9+,11?,12-;;;;/m0..../s1 |
| Standard InChI Key | RTDJNTXPZMQNEV-LXFQAIKPSA-J |
| SMILES | C1=C(OC(C(C1O)OS(=O)(=O)[O-])OC2C(OC(C(C2O)NS(=O)(=O)[O-])O)COS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Introduction
Chemical Structure and Properties
Heparin disaccharide I-S sodium salt (CAS 136098-10-7) is a tetrasodium salt with the molecular formula C₁₂H₁₅NO₁₉S₃Na₄ and a molecular weight of 665.40 g/mol . Its structure comprises two monosaccharides:
-
α-L-iduronic acid (IdoA): 2-O-sulfated and linked via a 1→4 glycosidic bond to a 6-O-sulfated glucosamine (GlcNS).
-
Unsaturated uronic acid: A Δ⁴,⁵ double bond introduced during enzymatic cleavage, detectable by UV absorption at 232 nm .
The sodium salt form enhances solubility in water, making it suitable for biochemical assays . Key structural features include:
| Component | Modification | Functional Role |
|---|---|---|
| IdoA | 2-O-sulfation | Anticoagulant activity |
| GlcNS | 6-O-sulfation, N-sulfation | Binding to antithrombin III |
| Δ⁴,⁵ bond | UV chromophore | Structural identification |
Synthesis and Production
Heparin disaccharide I-S is derived from heparin through enzymatic depolymerization using heparinase I (EC 4.2.2.7), which cleaves the GlcNS(6S) → IdoA(2S) glycosidic bond . The process involves:
-
Reaction Conditions:
-
Monitoring:
The reaction yield depends on heparinase activity and substrate specificity, producing a mixture of oligosaccharides with disaccharide I-S as the primary product .
Biological and Pharmacological Applications
Anticoagulant Mechanisms
Disaccharide I-S binds antithrombin III (ATIII), enhancing its inhibition of coagulation factors (e.g., thrombin, factor Xa). The 6-O-sulfation on GlcNS and 2-O-sulfation on IdoA are critical for this interaction .
Drug Development
-
Low-Molecular-Weight Heparins (LMWHs): Used as standards to validate LMWH composition and bioactivity .
-
Enzymatic Assays: Serves as a control in heparinase activity tests to ensure reproducibility .
Structural-Activity Relationship (SAR) Studies
Disaccharide I-S is used to dissect:
| Parameter | Role in SAR | Method |
|---|---|---|
| Sulfation patterns | Binding affinity to ATIII | Surface plasmon resonance (SPR) |
| Epimerization (IdoA/GlcA) | Anticoagulant potency | Chromatography, NMR |
Analytical Characterization
Structural Validation
Functional Assays
-
Anti-Factor Xa Activity: Measures binding to ATIII in vitro .
-
Enzymatic Digestion: Validates disaccharide identity using heparinase I/II/III cocktails .
Comparison with Related Disaccharides
Heparin disaccharides vary in sulfation and structure. Below is a comparative analysis:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume